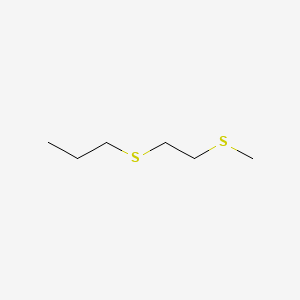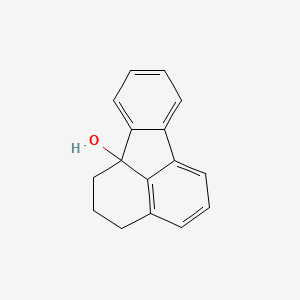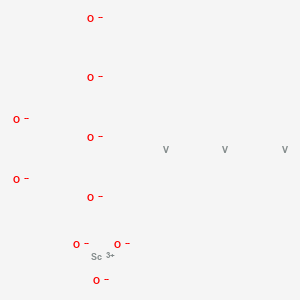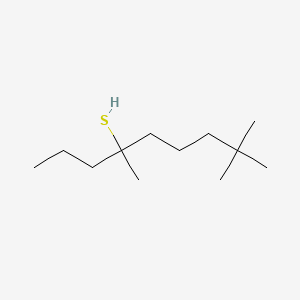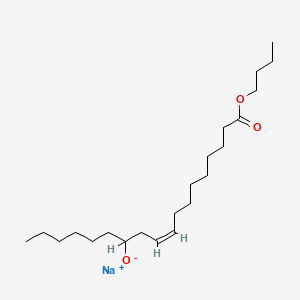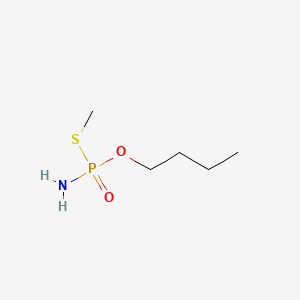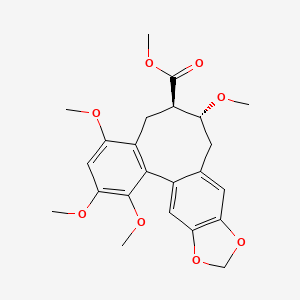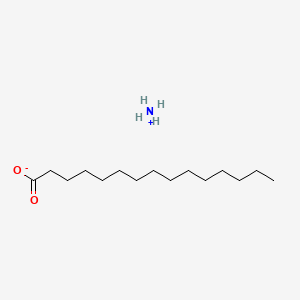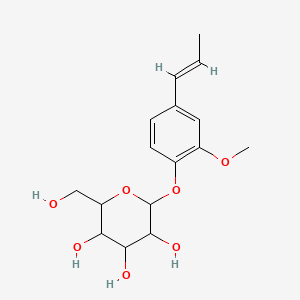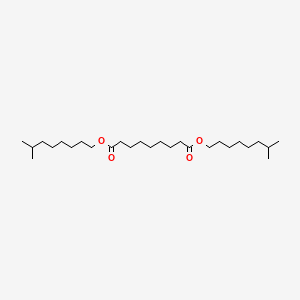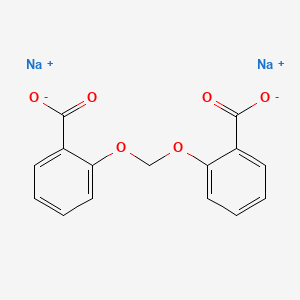
Butyl isopropyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl isopropyldithiocarbamate is an organic compound with the molecular formula C8H17NS2. It is a member of the dithiocarbamate family, which are known for their ability to form stable complexes with transition metals. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Butyl isopropyldithiocarbamate can be synthesized through the reaction of carbon disulfide with a secondary amine, such as isopropylamine, in the presence of an alkyl halide like butyl chloride. The reaction typically occurs under mild conditions and involves the formation of a dithiocarbamate intermediate, which is then alkylated to produce the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
Butyl isopropyldithiocarbamate undergoes various chemical reactions, including:
Substitution: The compound can undergo S-alkylation reactions, where the sulfur atoms are alkylated to form new derivatives.
Complexation: It readily forms complexes with transition metals, which are used in various industrial applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and alkylating agents such as methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Butyl isopropyldithiocarbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of butyl isopropyldithiocarbamate involves its ability to form stable complexes with transition metals. These complexes can interact with various molecular targets, such as enzymes and cellular proteins, leading to inhibition or modification of their activity . The compound’s chelating properties allow it to bind to metal ions, which can disrupt metal-dependent biological processes.
Comparison with Similar Compounds
Butyl isopropyldithiocarbamate is similar to other dithiocarbamates, such as sodium diethyldithiocarbamate and zinc dimethyldithiocarbamate. it is unique in its specific alkyl groups, which confer distinct chemical properties and reactivity . Similar compounds include:
Sodium diethyldithiocarbamate: Used as a chelating agent and in the treatment of metal poisoning.
Zinc dimethyldithiocarbamate: Commonly used as a fungicide and in the vulcanization of rubber.
This compound’s unique structure allows it to form specific metal complexes that are not easily achievable with other dithiocarbamates, making it valuable in specialized applications.
Properties
CAS No. |
85938-58-5 |
|---|---|
Molecular Formula |
C8H17NS2 |
Molecular Weight |
191.4 g/mol |
IUPAC Name |
butyl N-propan-2-ylcarbamodithioate |
InChI |
InChI=1S/C8H17NS2/c1-4-5-6-11-8(10)9-7(2)3/h7H,4-6H2,1-3H3,(H,9,10) |
InChI Key |
XKKAHDOWLCACTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=S)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



